3-amino-N-(2-naphthyl)-N-phenylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H18N2O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-amino-N-naphthalen-2-yl-N-phenylbenzamide |
InChI |
InChI=1S/C23H18N2O/c24-20-10-6-9-19(15-20)23(26)25(21-11-2-1-3-12-21)22-14-13-17-7-4-5-8-18(17)16-22/h1-16H,24H2 |
InChI Key |
WOVDIEUHAMCLIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Amino N 2 Naphthyl N Phenylbenzamide
General Synthetic Strategies for Benzamide (B126) Analogues
The formation of a benzamide linkage is a cornerstone of organic synthesis. For a complex target like 3-amino-N-(2-naphthyl)-N-phenylbenzamide, which features a sterically hindered tertiary amide, several robust methods are available.
Nucleophilic Substitution Approaches for N-Phenylbenzamide Formation
Nucleophilic aromatic substitution (SNAr) offers a direct route to N-aryl amides, though it is typically limited to specific substrate classes. wikipedia.org In this mechanism, a nucleophile displaces a leaving group on an aromatic ring. For the reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com
While classic SNAr is less common for constructing tertiary amides directly due to steric hindrance and the need for highly activated substrates, variations and related methodologies are pertinent. For instance, the synthesis of N-phenylbenzamide derivatives has been accomplished by reacting substituted benzoyl chlorides with reagents like 1,3-diphenylthiourea, which acts as an N-phenyl nucleophile source. researchgate.net This approach, however, is generally more applicable to secondary amide formation. The direct attack of a diarylamine on an unactivated aryl halide is generally unfavorable and requires metal catalysis, as discussed in section 2.1.3.
Direct Condensation and Amidation Reactions for Benzamide Synthesis
The most common and versatile method for forming amide bonds is the direct condensation of a carboxylic acid and an amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. A proposed synthesis of N,N-diarylbenzamides, for example, involves the benzoylation of a diarylamine with a substituted benzoyl chloride. researchgate.net
Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used with additives like N-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.govscielo.org.mx Other modern reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.
Alternative "direct" methods include:
Schotten-Baumann Reaction : This involves reacting an amine with an acyl chloride under basic aqueous conditions. For the target molecule, this would mean reacting N-phenyl-N-(2-naphthyl)amine with 3-aminobenzoyl chloride (or a protected precursor). researchgate.net
Mitsunobu Reaction : While not classical, the Mitsunobu reaction has been adapted for benzamide synthesis from benzoic acids and amines, using reagents like triphenylphosphine (B44618) and diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov
Hydrothermal Synthesis : Studies have shown that amides can be formed by the direct condensation of carboxylic acids and amines in water at high temperatures (e.g., 250 °C) without the need for catalysts, though this method may not be suitable for complex or sensitive substrates. sci-hub.se
Reaction with Urea : Benzoic acid can be converted to benzamide by heating it with urea, often with a catalyst like boric acid. youtube.com
Table 1: Comparison of Common Direct Amidation Methods
| Method | Activating Agent / Conditions | Substrates | Typical Yields | Key Features |
|---|---|---|---|---|
| Peptide Coupling | EDC/HOBt, HATU, etc. nih.govscielo.org.mx | Carboxylic Acid + Amine | Good to Excellent | Mild conditions, broad substrate scope. |
| Schotten-Baumann | Base (e.g., NaOH, Pyridine) researchgate.net | Acyl Chloride + Amine | Good to Excellent | Often fast and high-yielding; requires acyl chloride. |
| Mitsunobu Reaction | PPh₃ / DIAD nih.gov | Carboxylic Acid + Amine | Good | Useful for inverting stereochemistry; generates stoichiometric byproducts. |
| Catalytic Direct Amidation | Diatomite earth@IL/ZrCl₄ researchgate.net | Carboxylic Acid + Amine | High | Green chemistry approach with reusable catalysts. |
Metal-Catalyzed Synthetic Routes to Benzamide Derivatives
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form bonds that are difficult to construct via classical methods. The formation of the C–N bond in amides, particularly for hindered or electronically disfavored pairings, is a prime area for these technologies.
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination) : This is arguably the most powerful method for forming aryl C–N bonds. While primarily used to synthesize aryl amines from aryl halides/triflates and amines, it can be adapted for amidation. More relevant to the target molecule, it is the premier method for synthesizing the N-phenyl-N-(2-naphthyl)amine precursor.
Copper-Catalyzed Reactions : Copper catalysis is a cost-effective alternative to palladium for C-N bond formation. Copper nanoparticles supported on materials like zeolite Y have been shown to catalyze amide bond formation from tertiary amines and acid anhydrides. researchgate.net
Manganese-Catalyzed Dehydrogenative Coupling : Pincer complexes of earth-abundant metals like manganese can catalyze the direct synthesis of amides from alcohols and ammonia (B1221849) or amines, representing a sustainable, atom-economical approach. nih.gov
Palladium-Catalyzed C-H Activation : Emerging strategies involve the direct coupling of arenes with isocyanides via a palladium-catalyzed C-H activation pathway, offering a novel route to benzamides that avoids pre-functionalized starting materials. thieme-connect.com
Specific Synthetic Routes to this compound Precursors
A logical retrosynthetic analysis of the target molecule breaks it down into two key precursors: the diarylamine N-phenyl-N-(2-naphthyl)amine and a benzoic acid or benzoyl chloride derivative bearing the 3-amino group (or a masked version thereof).
Introduction of the 3-Amino Substituent
The 3-amino group on the benzamide ring is typically introduced by first using a precursor group that can be converted to an amine in a later synthetic step. This strategy avoids potential side reactions involving the nucleophilic amino group during the amide bond formation.
The most common precursor is a nitro group . The synthesis would begin with 3-nitrobenzoic acid or 3-nitrobenzoyl chloride . This starting material can then be coupled with the diarylamine precursor (N-phenyl-N-(2-naphthyl)amine) to form 3-nitro-N-(2-naphthyl)-N-phenylbenzamide .
The final step is the reduction of the nitro group to the desired amine. This is a standard transformation with numerous available reagents, allowing for high yields under various conditions.
Table 2: Common Methods for Nitro Group Reduction
| Reagent(s) | Conditions | Advantages |
|---|---|---|
| H₂, Pd/C | Catalytic hydrogenation, often at atmospheric or slightly elevated pressure | Clean reaction, high yield, common lab procedure. |
| SnCl₂·2H₂O | Acidic (HCl) or alcoholic solvent | Effective, tolerates many functional groups. |
| Fe / NH₄Cl or Fe / AcOH | Aqueous or alcoholic solvent, often heated | Inexpensive, mild, useful for large-scale synthesis. |
| NaBH₄, NiCl₂·6H₂O | Methanol, room temperature | Mild conditions, avoids high-pressure hydrogenation. |
Alternatively, some syntheses of 3-aminobenzamide (B1265367) derivatives have been achieved by direct alkylation or arylation of 3-aminobenzamide itself, although this can be complicated by N-acylation at the aniline (B41778) nitrogen. google.comacs.orgacs.org
Incorporation of the N-2-Naphthyl Moiety
The formation of the N-phenyl-N-(2-naphthyl)amine core is a critical step. This diarylamine is a known compound, and its synthesis has been approached through several methods. wikipedia.org
Buchwald-Hartwig Amination : This is the most modern and versatile method. It would involve the palladium-catalyzed cross-coupling of 2-bromonaphthalene or 2-chloronaphthalene with aniline , or conversely, bromobenzene with 2-naphthylamine . This reaction typically uses a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos) in the presence of a base like sodium tert-butoxide.
Classical Condensation (Bucherer Reaction or variants) : Older methods involve the reaction of 2-naphthol (B1666908) with aniline at high temperatures in the presence of an acid catalyst or a sulfite. wikipedia.orggoogle.com For instance, reacting 2-naphthol and aniline with catalysts like phosphoric acid or phosphites at temperatures exceeding 200°C can produce the desired diarylamine in high yields. google.com Another reported method involves heating 1-naphthylamine (B1663977) with aniline and sulfanilic acid. prepchem.com
Table 3: Selected Synthetic Methods for N-phenyl-2-naphthylamine
| Reactants | Catalyst / Conditions | Yield | Reference |
|---|---|---|---|
| 2-Naphthol + Aniline | Phosphoric Acid / Tributyl Phosphite, ~230°C | 90-95% | google.com |
| 2-Naphthol + Aniline | para-Toluenesulfonic acid, 190-250°C | ~90% | google.com |
| 2-Naphthol + Aniline | Tetraisopropoxy titanium, 180-235°C, 14.5h | 75% | google.com |
| α-Naphthol + Aniline | Dibenzyl phosphite, 195-235°C | 85% | prepchem.com |
Once the N-phenyl-N-(2-naphthyl)amine precursor is synthesized, it can be acylated with 3-nitrobenzoyl chloride, followed by reduction of the nitro group as described in section 2.2.1, to yield the final product, This compound .
Integration of the N-Phenyl Moiety
The synthesis of N-aryl benzamides, such as this compound, involves the crucial step of forming a carbon-nitrogen bond between the benzoyl group and the phenyl-substituted amine. Several methodologies have been developed for this key transformation.
A primary and widely used method is the nucleophilic acyl substitution reaction between a substituted benzoyl chloride and an appropriate N-substituted aniline. For the target molecule, this would conceptually involve the reaction of 3-nitrobenzoyl chloride with N-phenyl-2-naphthylamine, followed by the reduction of the nitro group. The general approach of reacting a benzoyl chloride with an aniline derivative is a well-established route for creating N-phenylbenzamide structures. nih.govgoogle.com For instance, 4-nitro-N-(2,6-dimethylphenyl)-benzamide is prepared by reacting p-nitrobenzoyl chloride with 2,6-dimethylaniline (B139824) in the presence of an aqueous potassium carbonate solution. google.com Similarly, the synthesis of N-phenylbenzamide derivatives can be achieved by reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine, which serves as a novel route for N-phenylation. unair.ac.idresearchgate.net
Another powerful strategy involves transition metal-catalyzed cross-coupling reactions . Palladium and copper catalysts are often employed to facilitate the coupling of an amide with an aryl halide. researchgate.net More advanced methods focus on the direct C-H bond activation of arenes, providing an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials like aryl halides. thieme-connect.com Iron-mediated synthesis has also been reported, where N-aryl amides are produced from nitroarenes and acyl chlorides, demonstrating the versatility of metal-based approaches. rsc.org A transition metal-free approach for the N-arylation of amino acid derivatives has also been developed using diaryliodonium salts, which could be conceptually applicable to the N-arylation of amides. nih.gov
The following table summarizes various synthetic approaches for forming the N-phenyl amide bond, which are applicable to the synthesis of the target compound's backbone.
| Method | Reactants | Catalyst/Reagents | Key Features |
| Nucleophilic Acyl Substitution | Substituted Benzoyl Chloride + N-substituted Aniline | Base (e.g., K₂CO₃, Et₃N) | Classical, widely applicable method. nih.govgoogle.com |
| Nucleophilic Substitution | Substituted Benzoyl Chloride + 1,3-Diphenylthiourea | Triethylamine (Et₃N) | Novel route using an inexpensive commodity chemical. unair.ac.idresearchgate.net |
| Fe-mediated Synthesis | Nitroarene + Acyl Chloride | Iron (Fe) dust | Selective and mild conditions, using an inexpensive reductant. rsc.org |
| Pd-catalyzed C-H Activation | Arene + Isocyanide | Palladium catalyst | Avoids the need for pre-functionalized aryl halides. thieme-connect.com |
Reaction Mechanisms and Intermediate Characterization in Synthesis
The formation of the N-phenylbenzamide linkage is governed by complex reaction mechanisms, including tautomerism, molecular rearrangements, and modern catalytic cycles.
Imino Alcohol-Amide Tautomerism in N-Phenylbenzamide Synthesis
Amides can exist in equilibrium with their tautomeric form, the imino alcohol (also known as imidic acid). thieme-connect.de While the amide form is generally more stable by a significant margin, the imino alcohol tautomer can play a crucial role as a reactive intermediate in certain synthetic pathways. unair.ac.idthieme-connect.de The nitrogen atom in the iminol form is considered more nucleophilic than in the corresponding amide form, which can enhance reactivity in specific transformations. researchgate.net
In the synthesis of N-phenylbenzamides from substituted benzoyl chlorides and 1,3-diphenylthiourea, the proposed mechanism explicitly involves imino alcohol-amide tautomerism. unair.ac.idresearchgate.net This pathway suggests the involvement of a rearrangement intermediate that is facilitated by this tautomeric equilibrium, leading to a pure, high-yield product. unair.ac.idresearchgate.net The presence of the iminol form, even at low concentrations, can provide a lower energy pathway for the reaction to proceed.
| Tautomer | Structure | Key Characteristics |
| Amide | R-C(=O)NH-R' | More stable form, planar geometry. |
| Imino Alcohol (Imidic Acid) | R-C(OH)=N-R' | Less stable, more nucleophilic nitrogen, can act as a reactive intermediate. thieme-connect.deresearchgate.net |
Rearrangement Pathways in Benzamide Formation
Molecular rearrangements are fundamental in organic synthesis and provide powerful methods for constructing amide bonds. The Hofmann rearrangement is a classic example where an unsubstituted amide is converted to a primary amine with one fewer carbon atom. youtube.com A key step in this reaction involves the migration of a phenyl group from the carbonyl carbon to the adjacent nitrogen atom, forming a phenyl isocyanate intermediate. youtube.com This isocyanate can then be trapped by various nucleophiles. While traditionally used to synthesize amines from amides, the principle of aryl group migration is central to benzamide chemistry.
More recent methodologies have harnessed rearrangements for direct amide synthesis. One such approach involves the rearrangement of nitrile imines, which are highly reactive intermediates derived from N-2-nitrophenyl hydrazonyl bromides. acs.org This method is versatile, allowing for the synthesis of primary, secondary, and tertiary amides and has been applied to the synthesis of the drug bezafibrate. acs.org Another relevant pathway is the aza-Hofmann-type rearrangement of amidines, mediated by hypervalent iodine reagents, to produce N-arylamides. mdpi.com These modern rearrangement strategies highlight the ongoing development of efficient and functional-group-tolerant amidation reactions.
Oxidative C-H Functionalization in N-Phenylbenzamide Chemistry
Direct functionalization of otherwise inert C-H bonds represents a major advance in synthetic chemistry, offering more atom-economical and efficient routes to complex molecules. In the context of N-phenylbenzamide chemistry, palladium-catalyzed oxidative C-H functionalization has been successfully employed. whiterose.ac.uk For example, the intramolecular C-H functionalization of N-phenylbenzamide can lead to the formation of phenanthridin-6(5H)-one. whiterose.ac.uk This transformation involves the activation of a C-H bond on the N-phenyl ring and subsequent coupling with the benzoyl portion of the molecule.
The mechanism of such reactions typically involves the formation of a palladacycle intermediate. chemrxiv.org The transition metal catalyst, often palladium, coordinates to the substrate and facilitates the cleavage of a specific C-H bond. This is followed by a reductive elimination step that forms the new C-C or C-heteroatom bond and regenerates the active catalyst. chemrxiv.org These methods provide powerful tools for the late-stage modification of the N-phenylbenzamide scaffold, enabling the construction of complex, fused heterocyclic systems. whiterose.ac.ukrsc.org
Functional Group Interconversions and Derivatization of this compound
The amino group on the this compound scaffold is a versatile functional handle for further chemical modifications. The basicity of the amino group allows it to participate in a wide range of reactions. youtube.com
A primary transformation of the aromatic amino group is diazotization . Treatment of 2-amino-N-phenylbenzamides with a diazotizing agent, such as nitrous acid (generated in situ from NaNO₂ and HCl), leads to the formation of a diazonium salt. This intermediate can then undergo spontaneous cyclization to yield 3-phenyl-1,2,3-benzotriazin-4(3H)-ones, demonstrating a powerful method for constructing fused heterocyclic systems from the amino-benzamide core. researchgate.net
The amino group can also undergo standard functional group interconversions such as acylation or alkylation . Reaction with various acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives, while reaction with alkyl halides could lead to secondary or tertiary amine derivatives. These modifications can significantly alter the electronic and steric properties of the molecule, providing a basis for structure-activity relationship studies in medicinal chemistry contexts.
The synthesis of the parent 3-amino-N-(alkylphenyl)benzamide itself often proceeds from the corresponding nitro compound. The reduction of a 3-nitro group to a 3-amino group is a common and crucial step, typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). google.com
The following table summarizes potential derivatization reactions for the amino group.
| Reaction Type | Reagents | Product Type | Significance |
| Diazotization/Cyclization | NaNO₂, HCl | Fused Triazinone | Construction of complex heterocyclic systems. researchgate.net |
| Acylation | Acyl Chloride, Anhydride | N-Acyl Derivative | Modification of electronic and physical properties. |
| Alkylation | Alkyl Halide | N-Alkyl Derivative | Introduces steric bulk and modifies basicity. |
| Reduction of Nitro Precursor | H₂, Pd/C | Amino Compound | Key synthetic step to install the amino functionality. google.com |
Advanced Spectroscopic and Structural Elucidation of 3 Amino N 2 Naphthyl N Phenylbenzamide
Comprehensive NMR Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy would have been used to identify the chemical environment of the hydrogen atoms within the 3-amino-N-(2-naphthyl)-N-phenylbenzamide molecule. This analysis would involve determining the chemical shifts (δ) for the distinct protons on the aminobenzoyl, naphthyl, and phenyl rings. Furthermore, the splitting patterns (multiplicity) and coupling constants (J) would have revealed the connectivity between adjacent protons, confirming the substitution patterns on the aromatic rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Complementing the ¹H NMR data, ¹³C NMR spectroscopy would have provided information on the carbon framework of the molecule. Each unique carbon atom in the structure would produce a distinct signal, and its chemical shift would indicate its electronic environment (e.g., aromatic, amide carbonyl). This technique is crucial for confirming the total number of carbon atoms and identifying key functional groups.
Two-Dimensional NMR Techniques for Connectivity Elucidation
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would have been invaluable for unambiguously assigning the proton and carbon signals. COSY experiments establish correlations between coupled protons, while HSQC correlates protons directly attached to specific carbon atoms, thus providing definitive proof of the molecule's intricate structure.
Mass Spectrometric Investigations
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS is essential for determining the precise molecular formula of a compound. By measuring the mass with very high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₂₃H₁₈N₂O), HRMS would confirm this exact elemental makeup.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the connectivity of its different parts. Analysis of the fragmentation of this compound would be expected to show characteristic losses of the aminobenzoyl, phenyl, and naphthyl moieties, providing further evidence for the proposed structure.
Without access to the raw experimental data from these analytical techniques, a scientifically rigorous article on the spectroscopic and structural elucidation of this compound cannot be constructed.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the specific compound, this compound, is not publicly available. Therefore, the generation of an in-depth article focusing on its spectroscopic and structural properties as outlined is not possible at this time.
The performed searches aimed to locate information on the following aspects of this compound:
Infrared (IR) and Raman Spectroscopic Profiling: No experimental IR or Raman spectra have been found in the surveyed literature.
Solid-State Structural Determination via X-ray Crystallography: There are no published crystallographic studies for this compound. Consequently, information regarding its crystal system, space group, molecular conformation, dihedral angles, and intermolecular interactions is not available.
Chiroptical Spectroscopy for Stereochemical Assignment: The applicability of chiroptical spectroscopy is contingent on the molecule being chiral. Without structural data, it cannot be definitively determined if the compound crystallizes in a chiral space group. Regardless, no chiroptical data has been reported.
While information exists for structurally related compounds such as 3-amino-N-phenylbenzamide and various other substituted benzamides, this data cannot be extrapolated to accurately describe the specific properties of this compound. The presence of the bulky naphthyl group is expected to significantly influence its electronic, vibrational, and solid-state packing characteristics.
Computational Chemistry and Theoretical Studies on 3 Amino N 2 Naphthyl N Phenylbenzamide
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Energetics
No published studies utilizing Density Functional Theory (DFT) to analyze the electronic structure, molecular orbitals (HOMO/LUMO), or energetic properties of 3-amino-N-(2-naphthyl)-N-phenylbenzamide were found.
Conformational Landscape Analysis
There is no available research on the conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers.
Molecular Docking and Ligand-Target Interaction Prediction
Binding Mode Analysis with Biological Macromolecules
No molecular docking studies have been published that describe the binding modes or interactions of this compound with any biological targets.
Prediction of Binding Affinities
Without docking studies, there are no predicted binding affinities or scoring functions reported for the interaction of this compound with proteins or other macromolecules.
Molecular Dynamics Simulations for Conformational Sampling and Stability
A search for molecular dynamics (MD) simulations focused on this compound yielded no results. Therefore, there is no data on its dynamic behavior, conformational stability over time, or interactions with solvent molecules in a simulated environment.
Table of Mentioned Compounds
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For a molecule like this compound, QSAR studies would be instrumental in predicting its potential efficacy as a therapeutic agent, for instance, as a kinase inhibitor or an anticholinesterase agent, which are common targets for N-aryl derivatives. nih.govnih.gov
The development of a predictive QSAR model for this compound would begin with a dataset of structurally similar compounds with known biological activities (e.g., IC₅₀ values). mdpi.com The inhibitory concentrations are typically converted to their logarithmic form (pIC₅₀) to serve as the dependent variable in the model. mdpi.com
The process involves several key steps:
Dataset Compilation: A series of N-arylbenzamide analogues would be collected, including the target compound, along with their experimentally determined biological activities against a specific target.
Molecular Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors representing its constitutional, topological, geometrical, and electronic features would be calculated. mdpi.com
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), a mathematical equation is generated that best correlates the descriptors (independent variables) with the biological activity (dependent variable). mdpi.comnih.gov
Validation: The model's robustness and predictive power are rigorously assessed. Internal validation is often performed using techniques like leave-one-out cross-validation (q²), while external validation involves using the model to predict the activity of a separate "test set" of compounds not used in model generation (r²_pred). mdpi.comnih.govresearchgate.net
A hypothetical QSAR model is considered predictive if it meets established statistical criteria, such as those proposed by Golbraikh and Tropsha. mdpi.com
Table 1: Key Statistical Parameters for QSAR Model Validation This table illustrates typical statistical benchmarks used to validate the quality of a QSAR model, based on studies of related compound classes.
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | r² | Measures the goodness of fit for the training set. | > 0.6 |
| Cross-validated r² | q² | Measures the internal predictive ability of the model. | > 0.6 |
| Predictive r² | r²_pred | Measures the predictive ability on an external test set. | > 0.5 |
| Golbraikh-Tropsha Criteria | - | A set of stringent statistical tests for external validation. | Must be satisfied |
Source: Adapted from methodologies described in studies on related derivatives. mdpi.com
Descriptor analysis is crucial for understanding which molecular properties are key to the biological activity. For N-aryl derivatives, studies have shown that properties related to lipophilicity, molecular shape, and electronic charge distribution are often significant. nih.govmdpi.com
For this compound, the following descriptors would likely be relevant in a QSAR model:
Lipophilicity Descriptors (e.g., AlogP98): This descriptor quantifies the molecule's hydrophobicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. nih.govmdpi.com
Topological Descriptors (e.g., Wiener Index, Kappa Indices): These indices describe molecular size, shape, and the degree of branching, which are critical for steric interactions with a receptor binding site. nih.govmdpi.com
Electronic Descriptors (e.g., Dipole Moment): These relate to the molecule's electronic properties, such as the distribution of partial charges, which governs electrostatic and hydrogen-bonding interactions. The presence of the amino group (-NH₂) and the amide carbonyl (C=O) makes these interactions particularly important. nih.gov
Table 2: Example of Descriptors and Their Potential Impact on Activity This table outlines descriptors found to be significant in QSAR studies of N-aryl compounds and their relevance to this compound.
| Descriptor Class | Example Descriptor | Physicochemical Meaning | Potential Relevance to Target Compound |
| Electronic | Dipole Moment | Overall polarity of the molecule. | Influences electrostatic interactions with the target. |
| Topological | Wiener Index | Relates to molecular size and branching. | Correlates with how the molecule fits into a binding pocket. |
| Lipophilicity | AlogP98 | Water-octanol partition coefficient. | Affects membrane permeability and hydrophobic interactions. |
| Structural | Hydrogen Bond Donors | Count of atoms that can donate a hydrogen bond (e.g., the -NH₂ group). | Key for specific binding interactions with receptor sites. |
Source: Based on findings from studies on N-aryl derivatives. nih.govmdpi.com
Reaction Pathway and Transition State Calculations
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. Such calculations can map the potential energy surface of a reaction, identifying the lowest-energy pathway from reactants to products.
The synthesis of N-phenylbenzamide derivatives often involves the condensation of a carboxylic acid (or its activated form, like an acyl chloride) with an amine. mdpi.com A common synthetic route for the target compound could involve the reaction of 3-aminobenzoyl chloride with N-phenyl-2-naphthylamine.
Theoretical calculations, typically using Density Functional Theory (DFT) methods, can elucidate this process:
Geometry Optimization: The 3D structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: Algorithms are used to locate the transition state (TS)—the highest energy point along the reaction coordinate. This structure represents the energetic barrier that must be overcome for the reaction to proceed. The search can be initiated from a guess of the TS geometry or by using methods that interpolate between reactant and product structures.
Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.
Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be run starting from the transition state to confirm that it correctly connects the reactants and products on the potential energy surface.
Molecular Interaction Mechanisms and in Vitro Target Modulation Studies
Enzyme Inhibition Mechanism Investigations
Beta-Secretase 1 (BACE-1) Inhibition in In Vitro Models
Beta-secretase 1 (BACE-1) is a critical enzyme in the amyloidogenic pathway, which is associated with the pathology of Alzheimer's disease. nih.govnih.gov The inhibition of BACE-1 is a primary therapeutic strategy to reduce the production of amyloid-β (Aβ) peptides. nih.gov In vitro studies have demonstrated that certain small molecules can effectively inhibit BACE-1 activity. For instance, some 1,4-oxazines have been identified as potent inhibitors of recombinant human BACE-1, with IC50 values in the nanomolar range. bioworld.com These inhibitors have also been shown to decrease the production of Aβ (1-40) and Aβ (1-42) in cell-based assays. bioworld.com The mechanism of inhibition often involves the interaction of the inhibitor with the catalytic aspartate residues, Asp32 and Asp228, within the active site of the enzyme. nih.gov Monoclonal antibodies have also been developed to inhibit BACE-1 by binding to specific loops, such as loops D and F, which are unique to BACE-1 and act as regulatory elements. nih.gov
Table 1: BACE-1 Inhibition Data
| Compound Class | Target | Assay | IC50 | Effect |
|---|---|---|---|---|
| 1,4-Oxazines | Recombinant Human BACE-1 | FRET | 8.18 nM | Inhibition of Aβ production |
| Monoclonal Antibody (1A11) | BACE-1 | In vitro (APP substrate) | ~0.76 nM | Inhibition of BACE-1 activity |
Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition in In Vitro Systems
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a significant role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-IV is an established therapeutic approach for type 2 diabetes. nih.govepa.gov In vitro studies have explored various compounds, including food-protein-derived peptides, as DPP-IV inhibitors. nih.govresearchgate.netnih.gov These peptides can exhibit potent DPP-IV inhibitory activity. nih.gov The mechanism of inhibition can vary, with some compounds acting as classical reversible inhibitors, while others, such as amino acyl-2-cyanopyrrolidides, demonstrate slow-binding inhibition with nanomolar inhibition constants. researchgate.net Molecular docking studies have revealed that inhibitory peptides can form hydrogen bonds, pi-cation interactions, and salt bridges with the active site of DPP-IV. nih.gov
Table 2: DPP-IV Inhibition Data
| Inhibitor Type | Source/Class | In Vitro Model | IC50/Inhibition |
|---|---|---|---|
| Peptides | Walnut Protein | Caco-2 cells | 267.9 ± 7.2 µM (for LPFA) |
| Peptides | Bovine α-Lactalbumin | Enzyme Assay | 82.30 ± 1.39% inhibition at 1.0 mg/mL |
Tyrosinase Catalytic Activity Modulation
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. researchgate.netnih.govnih.gov The modulation of its catalytic activity is of interest for conditions related to pigmentation. researchgate.netnih.gov Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. nih.gov Various compounds have been investigated as tyrosinase inhibitors. For example, certain butanamide derivatives have shown high inhibitory potential against mushroom tyrosinase, with IC50 values in the micromolar range. researchgate.net The mechanism of inhibition can involve competitive and reversible binding to the enzyme, hindering the substrate from accessing the active site. nih.gov
Table 3: Tyrosinase Inhibition Data
| Compound Class | Enzyme Source | Inhibition Type | IC50 |
|---|---|---|---|
| Butanamides (5b) | Mushroom | Not Specified | 0.013 ± 0.001 µM |
| Halogenated Thiosemicarbazones | Mushroom | Competitive, Reversible | Varies |
Influenza A Nucleoprotein Interaction and Inhibition
The nucleoprotein (NP) of the influenza A virus is a highly conserved protein that is essential for the viral life cycle, making it an attractive target for antiviral drugs. nih.gov NP is involved in viral RNA packaging, transcription, and replication. nih.gov Small molecules have been identified that can inhibit influenza A virus by targeting NP. nih.gov These inhibitors can interfere with the various functions of NP, including its interaction with other viral components and its role in the formation of viral ribonucleoprotein (vRNP) complexes. nih.gov For example, the compound FA-6005 has been shown to inhibit vRNP transcription and replication by binding to a pocket on the surface of NP. nih.gov
SARS-CoV Protease Inhibition Mechanisms
Coronaviruses, including SARS-CoV, rely on proteases for their replication. nih.govembopress.org The two key proteases are the 3C-like protease (3CLpro or main protease, Mpro) and the papain-like protease (PLpro). embopress.orgrndsystems.com These enzymes are essential for processing the viral polyprotein into functional non-structural proteins. embopress.org Inhibition of these proteases is a major strategy for developing antiviral therapies. nih.govrndsystems.com Non-covalent inhibitors, such as naphthalene-based compounds, have been shown to bind to a pocket adjacent to the active site of PLpro, demonstrating efficacy against both SARS-CoV-1 and SARS-CoV-2. escholarship.org Other inhibitors, like GC376, have shown potent inhibition of 3CL protease with IC50 values in the nanomolar range. rndsystems.com
Table 4: SARS-CoV Protease Inhibition Data
| Inhibitor | Target Protease | Virus | IC50 |
|---|---|---|---|
| GC376 | 3CLpro | SARS-CoV & SARS-CoV-2 | 20-40 nM |
| rac5c | PLpro | SARS-CoV-2 | 0.81 µM |
Phosphatidylinositol 3-kinase (PI3K) Pathway Modulation
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a crucial regulator of many cellular processes, including cell growth, survival, and metabolism. nih.govmdpi.com Dysregulation of this pathway is frequently observed in various cancers. mdpi.com The PI3K pathway involves a cascade of proteins, including AKT and mTOR, and its activation can lead to uncontrolled cell proliferation and resistance to apoptosis. nih.govmdpi.com The modulation of this pathway through inhibitors is a key area of cancer research. mdpi.com The PI3K pathway's role in neuronal survival and its potential neuroprotective effects in conditions like cerebral ischemic injury have also been investigated, highlighting the pathway's complexity and the therapeutic potential of its modulation. nih.gov
Receptor Binding Profiling
The interaction of novel psychoactive substances with various receptors is crucial in understanding their pharmacological profiles. While direct binding data for 3-amino-N-(2-naphthyl)-N-phenylbenzamide on Trace Amine Associated Receptors (TAARs) and the NK1 Tachykinin Receptor is not extensively detailed in the available literature, the broader class of N-phenylbenzamide derivatives and related structures have been studied for their receptor interactions.
Trace Amine Associated Receptors (TAARs): TAARs are a family of G protein-coupled receptors that bind to trace amines, which are endogenous compounds structurally related to classical biogenic amines. nih.gov TAAR1, in particular, is a receptor for trace amines like β-phenylethylamine, p-tyramine, and tryptamine and is considered a modulator of dopaminergic and serotonergic systems. researchgate.netnih.govmedchemexpress.com Studies on related N-2-methoxybenzyl-phenethylamine (NBOMe) derivatives show that substitutions on the phenethylamine scaffold can significantly alter binding affinity for TAAR1. nih.gov For instance, N-2-methoxybenzyl substitution of 2,5-dimethoxy-phenethylamine analogs was found to reduce binding affinity to TAAR1. nih.gov This suggests that the specific substitutions on the benzamide (B126) core of this compound would critically influence its potential interaction with TAARs.
NK1 Tachykinin Receptor: The NK1 receptor is the primary receptor for the neuropeptide Substance P (SP) and is involved in various physiological processes, including pain transmission and inflammation. nih.govguidetopharmacology.orgnih.gov Tachykinin receptors are G protein-coupled receptors with three main subtypes: NK1, NK2, and NK3. guidetopharmacology.orgnih.gov The binding affinity of ligands to these receptors is highly specific, determined by the amino-terminal sequence of the tachykinin peptides. nih.gov While specific binding assays for this compound with the NK1 receptor are not available, the field has seen the development of potent and selective NK1 receptor antagonists, highlighting the receptor's tractability for small molecule intervention. nih.govresearchgate.net The structural features of this compound would dictate its potential to fit into the binding pocket of the NK1 receptor.
Antiparasitic Activity Mechanisms in In Vitro Cell Lines
N-phenylbenzamide derivatives have been investigated for their potential as antiparasitic agents, particularly against kinetoplastid parasites and Toxoplasma gondii.
Toxoplasma gondii : Toxoplasma gondii is an intracellular protozoan parasite responsible for toxoplasmosis. nih.govplos.org Research has explored various compounds for their efficacy against T. gondii, including phenylalanine derivatives which have shown to inhibit parasite growth in vitro and reduce cerebral cysts in vivo. nih.gov While specific studies on this compound are limited, related benzamide structures have been evaluated. The parasite relies on specific metabolic pathways, such as those involving amino acid hydroxylases, which could be potential drug targets. plos.org The mechanism of action for novel compounds often involves targeting essential parasite enzymes or disrupting cellular processes necessary for survival and replication. mdpi.comresearchgate.net
Kinetoplastid Parasites : This group of parasites includes species like Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.govacs.org A key target in these organisms is the kinetoplast DNA (kDNA), which is a network of mitochondrial DNA. nih.govnih.gov N-phenylbenzamide derivatives have been synthesized and shown to act as DNA minor groove binders. nih.govnih.govcsic.es These compounds can selectively bind to the AT-rich regions of the kDNA minor groove, leading to the disruption of kDNA function and ultimately parasite death. nih.govacs.orgcsic.es The binding affinity and mode (minor groove binding versus intercalation) can be influenced by the specific chemical structure of the benzamide derivative. nih.govnih.gov
| Compound Class | Target Organism | Proposed Mechanism of Action |
| N-phenylbenzamide derivatives | Kinetoplastid parasites (T. brucei, T. cruzi, L. donovani) | Strong and selective binding to the minor groove of AT-rich kDNA, disrupting DNA-protein interactions. nih.govnih.govcsic.es |
| Phenylalanine derivatives | Toxoplasma gondii | Inhibition of parasite growth and reduction of cyst formation. nih.gov |
Antiviral Mechanisms in In Vitro Cell Cultures
Enterovirus 71 : Enterovirus 71 (EV71) is a non-enveloped RNA virus and a major causative agent of hand, foot, and mouth disease, which can sometimes lead to severe neurological complications. researchgate.netnih.govmdpi.com The search for effective antiviral agents has led to the investigation of various small molecules. A study on a series of novel N-phenylbenzamide derivatives demonstrated their in vitro activity against several EV71 strains. researchgate.net One of the lead compounds from this series, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, exhibited potent anti-EV71 activity with IC50 values in the low micromolar range and significantly lower cytotoxicity compared to the reference drug pirodavir. researchgate.net The proposed mechanism for many anti-EV71 compounds involves targeting different stages of the viral life cycle, such as entry into the host cell, replication of viral RNA, or assembly of new virus particles. nih.govmdpi.com
Antioxidant Activity Mechanisms via Free Radical Scavenging Assays
The antioxidant potential of chemical compounds is often evaluated using in vitro assays that measure their ability to scavenge free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is measured by a decrease in its absorbance. e3s-conferences.orgresearchgate.netresearchgate.net
FRAP (Ferric Reducing Antioxidant Power) Assay : The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in an intense blue color that can be measured spectrophotometrically. e3s-conferences.orgresearchgate.netresearchgate.net This method is based on the electron transfer mechanism. e3s-conferences.org
While specific DPPH and FRAP assay data for this compound are not available in the reviewed literature, these standard assays are fundamental in characterizing the antioxidant properties of novel synthetic compounds. The presence of the amino group and the aromatic rings in its structure suggests a potential for electron-donating activity, which is a key feature of many antioxidant molecules.
Cellular Permeability and Transport Studies in In Vitro Models
MDCK and MDCK-MDR1 Cell Lines : Madin-Darby Canine Kidney (MDCK) cells are a common in vitro model used to predict the intestinal absorption and membrane permeability of drug candidates. nih.gov These cells form a polarized monolayer with tight junctions, mimicking the epithelial barrier. nih.gov To assess the role of efflux transporters, a transfected cell line, MDCK-MDR1, which overexpresses the human P-glycoprotein (P-gp) efflux transporter, is often used. evotec.com
Permeability is typically measured as an apparent permeability coefficient (Papp). nih.gov By comparing the transport of a compound from the apical to the basolateral side (A-B) and from the basolateral to the apical side (B-A) in both MDCK and MDCK-MDR1 cells, an efflux ratio can be calculated. evotec.comnih.gov A significantly higher B-A transport in MDCK-MDR1 cells compared to MDCK cells, or in the presence of a P-gp inhibitor, indicates that the compound is a substrate for P-gp. evotec.com This information is critical for predicting oral bioavailability and central nervous system penetration. evotec.comnih.gov
Investigation of Interaction with DNA
Minor Groove Binding : As mentioned in the context of antiparasitic activity, certain N-phenylbenzamide derivatives are known to interact with DNA by binding to the minor groove. nih.govnih.gov The minor groove of DNA, particularly in AT-rich sequences, provides a binding site for various small molecules. nih.govnorthwestern.educaltech.edu These interactions are often non-covalent and can involve hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov The binding of a ligand to the DNA minor groove can stabilize the DNA duplex and can interfere with the binding of DNA-associated proteins, such as transcription factors or enzymes involved in DNA replication and repair, which can lead to cytotoxic effects. nih.govcsic.esnih.gov The specificity and affinity of this binding are dictated by the shape, size, and chemical functionalities of the molecule. caltech.edunih.gov For N-phenylbenzamide derivatives, the crescent shape of the molecule is thought to complement the curvature of the DNA minor groove. csic.esnih.gov
Structure Activity Relationship Sar Studies of 3 Amino N 2 Naphthyl N Phenylbenzamide Analogues
Systematic Substituent Effects on Molecular Interactions
The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on its aromatic rings. Studies on related N-phenylbenzamide and 2-phenoxybenzamide (B1622244) scaffolds provide valuable insights into the potential effects of such modifications. nih.govnih.gov
Modifications on the Benzamide Core
The substitution pattern on the benzamide's phenyl ring (the acyl moiety) is a critical determinant of activity. Research on N-phenylbenzamide analogues as antischistosomal agents has demonstrated that incorporating electron-withdrawing groups is beneficial for potency. nih.govdspace.unza.zmresearchgate.net For instance, analogues featuring nitro (NO₂) and trifluoromethyl (CF₃) groups on the phenyl rings generally exhibit enhanced activity. dspace.unza.zm
In a series of N-(2-aminoethyl)benzamide analogues, which are competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B), the potency was rationalized in terms of both steric and hydrophobic effects of halo- and nitro-substituents. Similarly, studies on 2-phenoxy-3-trichloromethylquinoxalines showed that strong electron-withdrawing groups like 4-SF₅, 4-SCF₃, and 4-CN on a phenoxy moiety led to the best antiplasmodial activities. mdpi.com Conversely, in some series, the introduction of substituents can lead to decreased activity. For example, introducing an additional ortho-methoxy substituent to certain benzamides caused steric hindrance that prevented the amide from adopting a coplanar conformation with the benzene (B151609) ring, which was detrimental to its properties. nih.gov
| Substituent Type | Position | Observed Effect on Activity | Compound Series Context |
| Electron-Withdrawing (e.g., NO₂, CF₃) | Various | Generally enhances potency. nih.govdspace.unza.zm | Antischistosomal N-phenylbenzamides |
| Halogen (e.g., F, Cl) | Ortho, Meta, Para | Influences activity through steric and hydrophobic effects. nih.gov | Larvicidal Benzamides |
| Electron-Donating (e.g., OH, NH₂) | Various | Can decrease activity in some contexts. nih.gov | Antischistosomal N-phenylbenzamides |
| Bulky Groups (e.g., Methoxy) | Ortho | Can cause steric hindrance and reduce activity. nih.gov | N-substituted benzamides |
Influence of Amino Group Modifications
The position and electronic nature of the amino group on the benzoyl ring significantly modulate biological activity. In studies of amino-substituted benzamide derivatives as antioxidants, it was found that the amino group's presence and its protonation state were crucial. acs.orgnih.gov The electron-donating ability of the amino group can stabilize radical species formed during antioxidant action. acs.org However, its influence is highly context-dependent.
For example, in a series of 2-phenoxybenzamide analogues tested for antiplasmodial activity, the 3-amino and 4-amino derivatives were among the least active compounds. mdpi.comresearchgate.net Conversely, in the development of antipsychotic agents, N-(4-amino-5-chloro-2-methoxyphenyl) derivatives showed potent dopamine (B1211576) antagonist activity, highlighting the favorable role of a substituted amino group in that specific scaffold. nih.gov Computational studies have also indicated that in neutral benzamide systems, the primary role of an attached amino group is exerted through its electron-donating resonance effect, which can stabilize the molecule. acs.org The reactivity can also be shifted; the introduction of hydroxy groups can make them the primary site of action over the amino or amide groups. nih.gov
Structural Variations of the N-Phenyl Moiety
The N-phenyl moiety is a key site for modification to fine-tune activity and selectivity. In antischistosomal N-phenylbenzamides, substitution at the para position of the N-phenyl ring was found to be critical for potency, whereas meta substitution was unfavorable and completely compromised activity. researchgate.net The replacement of a trifluoromethyl group with a fluorine atom on the N-phenyl ring resulted in a near-total loss of activity, underscoring the importance of strong electron-withdrawing groups at this position. nih.gov
In other studies, a fairly "flat" SAR was observed for many substituted phenyl rings, indicating that in some scaffolds, a variety of electron-withdrawing and electron-donating groups are tolerated without dramatic changes in potency. acs.org For certain larvicidal benzamides, it was noted that less steric bulk on the aniline (B41778) (N-phenyl) portion might reduce hindrance at the target receptor, leading to increased activity. nih.gov The specific nature of the substituent is also key; in a series of M1 muscarinic antagonists, a 2,5-bis(trifluoromethyl) substitution on the N-phenyl ring yielded a potent and selective compound. nih.gov
| Substitution Pattern | Substituent Type | Observed Effect on Activity | Compound Series Context |
| para-substitution | Electron-Withdrawing (CF₃) | Essential for high potency. nih.gov | Antischistosomal N-phenylbenzamides |
| meta-substitution | Various | Unfavorable, compromises activity. researchgate.net | Antischistosomal N-phenylbenzamides |
| ortho-substitution | Electron-Withdrawing (NO₂) | Can lead to a loss in activity. acs.org | USP1/UAF1 Inhibitors |
| Di-substitution | Electron-Withdrawing (2,5-bis-CF₃) | Can provide potent and selective compounds. nih.gov | M1 Muscarinic Antagonists |
| Unsubstituted | - | Can be well-tolerated and serve as a good baseline. acs.org | USP1/UAF1 Inhibitors |
Impact of Alterations to the N-2-Naphthyl Moiety
Direct SAR studies on the N-2-naphthyl group within a 3-amino-N-phenylbenzamide framework are limited. However, the introduction of a bulky, rigid, and lipophilic naphthyl group is a common strategy in medicinal chemistry to explore larger binding pockets and introduce favorable pi-stacking interactions. researchgate.netijpsjournal.com In a study of quinoxaline (B1680401) derivatives, a 2-(naphthalen-2-yloxy) substituent was slightly more active than the corresponding 2-(naphthalen-1-yloxy) analogue, indicating that the point of attachment on the naphthalene (B1677914) ring is significant for biological activity. mdpi.com
The inclusion of a naphthalene ring can enhance the ability of a molecule to penetrate biological membranes due to its lipophilicity. ijpsjournal.com The large surface area of the naphthyl group can lead to strong van der Waals and hydrophobic interactions within a receptor, but it can also introduce significant steric hindrance. The orientation of the naphthyl ring relative to the rest of the molecule would be critical, and its replacement with smaller or more flexible aromatic systems would be a key step in determining its contribution to activity.
Stereochemical Considerations in SAR
The specific compound 3-amino-N-(2-naphthyl)-N-phenylbenzamide lacks an inherent stereocenter. However, the presence of two bulky aryl substituents (phenyl and 2-naphthyl) on the amide nitrogen can lead to hindered rotation around the N-C(aryl) and N-C(carbonyl) bonds. This restricted rotation can give rise to a form of axial chirality known as atropisomerism, where different stable conformers (atropisomers) can be isolated as distinct enantiomers or diastereomers. youtube.combris.ac.uk
The barrier to rotation and the stability of atropisomers are highly dependent on the steric bulk of the substituents ortho to the bond axis. youtube.com For N,N'-diaryl derivatives, the free rotation around the N-aryl bond can be blocked, forcing the structure into a non-planar, chiral conformation. researchgate.net While secondary diarylamines are more flexible than related anilides, sufficient steric hindrance can lead to stable atropisomers. bris.ac.uk In the case of the title compound, the phenyl and naphthyl groups create a crowded environment around the amide nitrogen, making atropisomerism a distinct possibility.
If atropisomers exist, they would likely have different biological activities, as their three-dimensional shapes would lead to different interactions with a chiral biological target like a receptor or enzyme. Therefore, the synthesis and biological evaluation of individual, configurationally pure atropisomers would be a crucial aspect of a comprehensive SAR study. acs.org
Pharmacophore Hypothesis Generation and Validation
A pharmacophore model represents the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. acs.orgyoutube.com For the this compound scaffold, a hypothetical pharmacophore model can be proposed based on its key structural features.
Proposed Pharmacophore Features:
Hydrogen Bond Donor (HBD): The primary amine at the 3-position of the benzamide ring.
Hydrogen Bond Acceptor (HBA): The oxygen atom of the amide carbonyl group.
Aromatic Rings (AR) / Hydrophobic (H) Regions: The benzamide phenyl ring, the N-phenyl ring, and the N-2-naphthyl moiety would constitute three distinct hydrophobic and aromatic features capable of engaging in van der Waals and pi-stacking interactions.
The process of generating and validating such a model involves several steps. nih.govmdpi.com First, a set of active analogue molecules would be aligned based on their structural similarity. nih.gov Using this alignment, a hypothesis is generated that maps the shared chemical features in 3D space. nih.gov This initial model must then be validated to ensure it is statistically significant and can differentiate between active and inactive compounds. A common validation method is the Fisher randomization test. nih.gov
Once validated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the key features and are predicted to be active. acs.orgmdpi.com This computational approach can prioritize compounds for synthesis and biological testing, accelerating the discovery of new and more potent leads. nih.gov
Derivation of Key Structural Features for Desired Molecular Interactions
Information regarding the systematic modification of the 3-aminobenzoyl, N-phenyl, and N-(2-naphthyl) moieties of this specific compound, and the resulting impact on molecular interactions, is not available in the reviewed scientific literature. Consequently, a detailed analysis of the key structural features essential for its biological activity, along with supporting data tables, cannot be generated.
Exploration of Non Medicinal and Advanced Material Applications in Chemical Research
Utilization as Chemical Probes for Biological Systems
The intricate structure of 3-amino-N-(2-naphthyl)-N-phenylbenzamide, featuring a fluorescent naphthyl group, makes it a candidate for development as a chemical probe. The aminophenyl moiety can be chemically modified to incorporate specific binding groups, which could target particular enzymes or receptors within a biological system. Upon binding, the local environment of the naphthyl group would change, potentially leading to a detectable shift in its fluorescence, thus signaling the interaction.
For instance, derivatives of N-phenylbenzamide have been investigated for their ability to interact with biological targets. Studies on related N-phenylbenzamide derivatives have shown that they can bind to the DNA minor groove, a property leveraged in the development of agents targeting kinetoplastid parasites. nih.govnih.gov While not the specific compound , this demonstrates the potential of the core scaffold. Furthermore, fluorescent probes based on binaphthyl amines have been successfully synthesized for the chiral recognition of amino acids like lysine, showcasing high enantioselectivity. mdpi.com This suggests that the naphthyl group in this compound could be exploited for similar sensing applications within biological contexts.
Role in Organic Synthesis as Versatile Building Blocks
In organic synthesis, molecules with multiple functional groups serve as valuable building blocks for constructing more complex structures. This compound possesses several reactive sites:
The primary amino group on the benzoyl ring can undergo a variety of reactions, including diazotization, acylation, and alkylation.
The aromatic rings (benzoyl, naphthyl, and phenyl) are susceptible to electrophilic substitution, allowing for the introduction of further functionalities.
The amide bond itself, while generally stable, can be cleaved under specific conditions.
These features make it a versatile precursor. For example, the amino group can be used as a handle to attach this molecule to polymers or other larger scaffolds. Related aminobenzamides are recognized as important chemical building blocks in chemistry and biochemicals. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The synthesis of various N-substituted aminobenzamide derivatives has been a subject of research, highlighting the utility of the aminobenzamide scaffold in creating libraries of compounds for various screening purposes. dovepress.com
Application in the Development of New Catalytic Systems
The nitrogen and oxygen atoms within the this compound structure can act as ligands, capable of coordinating with metal centers to form catalysts. The specific geometry and electronic properties endowed by the bulky naphthyl and phenyl substituents could lead to novel catalytic activities or selectivities.
For instance, research on the N-arylation of 2-amino-N-phenylbenzamide using a copper-phenanthroline functionalized magnetic graphene oxide catalyst has been reported. researchgate.net This demonstrates that the aminobenzanilide structure can be a key component in catalytic reactions. The potential for the amino group to act as a directing group in metal-catalyzed C-H functionalization reactions is another area of interest, a strategy that has been explored with related amide structures.
Potential in Advanced Materials Science and Engineering
The rigid, aromatic-rich structure of this compound suggests its potential as a component in advanced materials where properties like thermal stability and specific optical or electronic functions are desired.
Emulsifying Agents
While direct evidence for this compound as an emulsifying agent is not available, its amphiphilic nature, possessing both hydrophobic (naphthyl, phenyl rings) and a more hydrophilic (amino group, amide polarity) character, is a prerequisite for such an application. By modifying the amino group to enhance its polarity (e.g., through quaternization or ethoxylation), its emulsifying properties could theoretically be tailored for specific oil-in-water or water-in-oil formulations.
Components in Specialized Chemical Formulations
The unique combination of aromatic groups suggests that this compound could be incorporated into specialized formulations such as dyes, pigments, or as a component in polymer chemistry. The amino group provides a reactive site for integration into a polymer backbone, potentially enhancing properties like thermal resistance or imparting unique optical characteristics derived from the naphthyl moiety. The use of a related compound, 3-amino-N-(2-methylphenyl)benzamide, in the production of dyes and pigments has been noted.
Analytical Method Development and Sensor Applications
Building on its potential as a biological probe, this compound could also be the basis for developing new analytical methods and sensors. The fluorescence of the naphthyl group is sensitive to its chemical environment. This property could be harnessed to detect the presence of specific metal ions or small molecules. If the compound selectively binds to an analyte, this interaction could trigger a measurable change in its fluorescence emission (either enhancement or quenching), forming the basis of a chemosensor.
The development of fluorescent probes for various analytical applications is a robust field of research. For example, 3-Aminophenol is used as an analytical standard in HPLC and gas chromatography. sigmaaldrich.com This highlights the utility of amino-aromatic compounds in analytical chemistry. The synthesis of novel fluorescent probes for specific recognition tasks, such as the chiral recognition of amino acids, further underscores the potential in this area. mdpi.com
Future Perspectives and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design
The future of designing novel molecules based on the 3-amino-N-(2-naphthyl)-N-phenylbenzamide scaffold will be heavily influenced by artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These technologies are revolutionizing drug discovery by enabling the rapid, data-driven design of new chemical entities with optimized properties. mdpi.com
Generative AI models, such as recurrent neural networks (RNNs) and graph neural networks (GNNs), can learn the underlying chemical patterns from existing libraries of active compounds to generate novel molecular structures. nih.govresearchgate.net For instance, an AI model could be trained on known enzyme inhibitors or DNA-binding agents that share the N-phenylbenzamide core. nih.govdovepress.com The model could then generate new derivatives of this compound predicted to have enhanced potency, selectivity, or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov This approach significantly accelerates the design-test-learn cycle compared to traditional methods. researchgate.net
Furthermore, predictive AI algorithms can screen virtual libraries of designed compounds, forecasting their biological activity and physicochemical properties before they are synthesized, thus prioritizing the most promising candidates for laboratory investigation. nih.govmdpi.com
Development of Advanced High-Throughput Screening Methodologies
Identifying new biological activities for this compound and its analogs will depend on the evolution of high-throughput screening (HTS) techniques. While traditional HTS involves testing large compound libraries against a specific molecular target, future methods are moving toward more physiologically relevant systems.
Phenotypic screening, which assesses a compound's effect on cell behavior or morphology, has been instrumental in identifying leads for complex diseases like Human African Trypanosomiasis using similar benzamide (B126) scaffolds. nih.gov Future HTS platforms will likely incorporate more sophisticated models, such as 3D organoids or co-culture systems, that better mimic human tissues. Screening compounds like this compound in these advanced models could reveal novel therapeutic effects that are not apparent in simpler cell-based assays.
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of N-phenylbenzamide derivatives often involves coupling anilines with benzoyl chlorides or reductive alkylation, which can sometimes require harsh conditions or produce significant waste. nih.govnih.gov Future research will focus on developing more efficient and sustainable synthetic routes.
Key areas of exploration include:
Catalysis: Developing novel catalysts that can facilitate the amide bond formation under milder conditions with higher yields and selectivity.
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.
Green Chemistry: The principles of green chemistry will guide the development of pathways that use less hazardous solvents, reduce the number of synthetic steps, and generate minimal waste, making the production of these compounds more environmentally friendly. One common method for preparing the amino functionality on the benzamide ring is the reduction of a nitro group, which can be achieved using methods like Parr hydrogenation. google.com
Deeper Mechanistic Understanding at the Atomic Level
A fundamental goal for future research is to understand precisely how this compound and its derivatives interact with their biological targets at an atomic resolution. While computational methods like molecular docking are currently used to predict binding modes, advanced analytical techniques will provide direct experimental evidence. researchgate.net
Techniques such as cryo-electron microscopy (cryo-EM) and advanced nuclear magnetic resonance (NMR) spectroscopy can solve the three-dimensional structures of compound-target complexes. This level of detail is crucial for structure-based drug design, allowing for the rational modification of the compound to enhance binding affinity and specificity. For scaffolds known to interact with DNA, these methods can elucidate the specific contacts made within the DNA minor groove, explaining the basis for their activity. nih.govsemanticscholar.org
Expanding the Scope of Molecular Target Discovery beyond Current Foci
The N-substituted aminobenzamide scaffold has shown promise against a range of targets, including those in parasites, bacteria, and human enzymes like dipeptidyl peptidase-IV (DPP-IV). dovepress.comnih.govresearchgate.net However, the full spectrum of potential molecular targets for a compound like this compound remains largely unexplored.
Future research will employ cutting-edge techniques in chemical biology and proteomics to identify new binding partners. Methods such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) can survey the entire proteome of a cell to find which proteins interact with a given compound. This unbiased, "target-agnostic" approach can uncover unexpected mechanisms of action and open up entirely new therapeutic avenues for this chemical scaffold, moving beyond the current research foci.
Data Tables
Table 1: Physicochemical Properties of Related Benzamide Compounds This table provides data for a structurally related parent compound, as specific experimental data for this compound is not widely available.
| Property | Value (for 3-Amino-N-phenylbenzamide) | Data Source |
| Molecular Formula | C₁₃H₁₂N₂O | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 212.25 g/mol | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 14315-16-3 | sigmaaldrich.comsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | KPSPULPPMWHXGE-UHFFFAOYSA-N | sigmaaldrich.com |
Q & A
Basic: What synthetic strategies are effective for preparing 3-amino-N-(2-naphthyl)-N-phenylbenzamide in laboratory settings?
Methodological Answer:
The synthesis typically involves coupling a naphthylamine derivative with a substituted benzoyl chloride. Key considerations include:
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance reactivity for amide bond formation .
- Catalysts: Use carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide) to activate carboxylic acids for coupling .
- Purification: Crystallization from methanol/water mixtures (4:1 ratio) achieves high purity by exploiting differential solubility .
Reference: Multi-step synthesis protocols for analogous benzamides (e.g., ).
Advanced: How do steric effects from the naphthyl and phenyl groups influence the compound’s molecular conformation?
Methodological Answer:
X-ray crystallography reveals that bulky substituents induce torsional strain, affecting planarity and π-π stacking. For example:
- Dihedral Angles: The naphthyl group creates a ~45° angle with the benzamide core, reducing co-planarity and altering electronic properties .
- Intermolecular Interactions: Steric hindrance limits hydrogen bonding but enhances hydrophobic interactions in crystal lattices .
Reference: Structural analyses of chlorinated benzamides ().
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Identify characteristic peaks for the amino group (δ 5.2–6.0 ppm) and aromatic protons (δ 7.1–8.3 ppm) .
- IR Spectroscopy: Confirm amide C=O stretching (1650–1680 cm⁻¹) and N–H bending (1540–1580 cm⁻¹) .
- Mass Spectrometry: Validate molecular weight via ESI-MS (expected [M+H]+: ~377.4 Da) .
Advanced: How can computational methods predict the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict electron-rich sites for electrophilic substitution .
- Molecular Docking: Simulate binding to enzymes (e.g., kinases) by aligning the naphthyl group with hydrophobic pockets .
- ADMET Profiling: Predict metabolic stability using lipophilicity (LogP) and polar surface area (PSA) values .
Reference: Trifluoromethyl benzamide studies ().
Basic: What purification techniques resolve byproducts during synthesis?
Methodological Answer:
- Column Chromatography: Use silica gel with a gradient eluent (hexane/ethyl acetate) to separate unreacted amines and acylated byproducts .
- Recrystallization: Optimize solvent polarity (e.g., ethanol/water) to isolate the target compound from dibenzoylated impurities .
Reference: Benzamide purification protocols ( ).
Advanced: How to address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Meta-Analysis: Compare IC50 values against structural analogs to identify substituent-specific trends (e.g., electron-withdrawing groups enhance activity) .
- Counter-Screening: Test off-target effects using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Basic: What are the compound’s potential applications in material science?
Methodological Answer:
- Thermal Stability: The rigid naphthyl-phenyl framework enhances decomposition temperatures (>300°C), suitable for high-performance polymers .
- Electronic Properties: Extended conjugation enables use as a hole-transport layer in OLEDs .
Reference: Agrochemical and material science studies ().
Advanced: How to analyze substituent effects on the compound’s pharmacokinetic profile?
Methodological Answer:
- In Vitro Metabolism: Use liver microsomes to assess CYP450-mediated oxidation rates .
- LogD Measurements: Determine partition coefficients at physiological pH to correlate lipophilicity with bioavailability .
- Proteomics: Identify plasma protein binding partners via affinity chromatography and LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
